[5-(2-Furyl)isoxazol-3-yl]methylamine

Medicinal Chemistry Drug Design Physicochemical Properties

This heterocyclic amine combines a 2-furyl group and an aminomethyl-modified isoxazole core to create a privileged scaffold for medicinal chemistry. Its cLogP of ~1.3 supports blood-brain barrier penetration, making it ideal for CNS-focused library synthesis. The primary amine enables rapid parallel derivatization into amides, sulfonamides, and ureas for SAR exploration. The distinct hydrogen bonding profile of the furan ring offers unique hinge-binding interactions for kinase inhibitor development. Available off-the-shelf with reliable purity for immediate research use.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 850375-13-2
Cat. No. B1310981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Furyl)isoxazol-3-yl]methylamine
CAS850375-13-2
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)CN
InChIInChI=1S/C8H8N2O2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5,9H2
InChIKeyIKOFHZGPFRNEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


[5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2) is a heterocyclic organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol, featuring an isoxazole ring substituted at the 5-position with a 2-furyl group and at the 3-position with an aminomethyl group [1]. This primary amine building block, also known as 3-(Aminomethyl)-5-fur-2-ylisoxazole, is commercially available from multiple vendors at purities typically ranging from 95% to 97% and is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of more complex, biologically active molecules .

Why Generic Isoxazole Building Blocks Cannot Substitute for 5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2)


The specific combination and precise regiochemistry of the 2-furyl and 3-aminomethyl substituents on the isoxazole core in [5-(2-Furyl)isoxazol-3-yl]methylamine are critical for its utility in medicinal chemistry and cannot be replicated by other aminomethyl isoxazoles or simple furan-containing analogs. Research has established that the position of the aminomethyl group on the isoxazole ring dictates the compound's reactivity and downstream biological profile [1]. Furthermore, the unique electronic character of the furan ring is essential for specific intermolecular interactions, such as hydrogen bonding, that directly impact molecular recognition, a property that differs significantly when the furan is replaced by other heterocycles like thiophene or simple phenyl rings [2]. This establishes a clear rationale for the selection of this specific compound based on its distinct structural and physicochemical identity.

Head-to-Head Quantitative Evidence for Selecting 5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2) Over Analogs


Enhanced Lipophilicity (cLogP) of 5-(2-Furyl)isoxazol-3-yl]methylamine vs. Unsubstituted 3-(Aminomethyl)isoxazole

The presence of the 2-furyl substituent in [5-(2-Furyl)isoxazol-3-yl]methylamine confers a significant increase in lipophilicity compared to the unsubstituted 3-(aminomethyl)isoxazole scaffold. This is a critical differentiation for CNS drug discovery programs where optimal logP values are essential for blood-brain barrier penetration. The target compound has a predicted cLogP of approximately 1.3, whereas the parent 3-(aminomethyl)isoxazole (CAS 131052-58-9) has a predicted cLogP of -0.5 [1], representing a quantified difference of 1.8 log units.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation from Regioisomer: Distinct Physicochemical and Predicted Binding Profile vs. Isoxazole, 5-(aminomethyl)-3-(2-furyl)- (8CI) (CAS 27473-54-7)

The regiochemistry of the aminomethyl group on the isoxazole ring is a primary determinant of biological activity. [5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2) features the aminomethyl group at the 3-position of the isoxazole ring, while a closely related regioisomer, Isoxazole, 5-(aminomethyl)-3-(2-furyl)- (8CI) (CAS 27473-54-7), has the aminomethyl group at the 5-position. While specific bioactivity data for this pair is not available, a foundational study on a series of regioisomeric 3-, 4-, and 5-aminomethyl isoxazoles demonstrated that the position of the aminomethyl group results in differences of one to three orders of magnitude in muscarinic activity (IC50 values) among analogs [1]. This established SAR demonstrates that these regioisomers are not functionally interchangeable and that selection based on specific regiochemistry is paramount for target engagement.

Medicinal Chemistry Molecular Recognition Target Engagement

Distinct Hydrogen Bonding Capability vs. Thiophene and Phenyl Analogs: Foundation for Differential Molecular Recognition

The 2-furyl substituent in the target compound imparts a specific hydrogen bonding profile that differs from its common isosteric replacements, thiophene and phenyl. Computational studies have quantified that the hydrogen bond acceptor strength of the oxygen atom in furan is distinct from the sulfur atom in thiophene or the carbon atoms in a phenyl ring, leading to different interaction energies with biological targets like water and, by extension, protein binding pockets [1]. For instance, the calculated hydrogen bond energy for a furan-water complex is approximately -4.5 kcal/mol, which is a stronger interaction compared to a thiophene-water complex (approx. -3.5 kcal/mol) [2]. This provides a mechanistic basis for why furan-containing compounds like [5-(2-Furyl)isoxazol-3-yl]methylamine can exhibit unique target selectivity and binding kinetics compared to their thiophene or phenyl counterparts.

Medicinal Chemistry Molecular Modeling Structure-Based Drug Design

Increased Molecular Complexity (Fractional sp3 Carbon) and Synthetic Versatility vs. Simple 5-(2-Furyl)isoxazole

As a primary amine, [5-(2-Furyl)isoxazol-3-yl]methylamine offers a significantly higher degree of synthetic utility and molecular complexity compared to the simpler 5-(2-furyl)isoxazole scaffold (CAS 42017-44-7). The aminomethyl group provides a crucial functional handle for further derivatization, such as amide bond formation, reductive amination, and nucleophilic substitution, enabling rapid exploration of chemical space. Quantitatively, this is reflected in the Fractional sp3 Carbon (Fsp3) value, a metric for molecular complexity correlated with improved clinical success rates. The target compound has an Fsp3 of 0.25, compared to 0.0 for 5-(2-furyl)isoxazole [1], demonstrating a substantial increase in three-dimensional character that is often desirable in medicinal chemistry campaigns.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Validated Research and Industrial Applications for 5-(2-Furyl)isoxazol-3-yl]methylamine (CAS 850375-13-2)


Central Nervous System (CNS) Drug Discovery: Fragment-Based Lead Generation and Library Synthesis

This compound is optimally suited as a core building block for generating focused libraries targeting CNS disorders. Its favorable physicochemical profile, specifically its cLogP of ~1.3 as established in the Evidence Guide [1], aligns with properties required for blood-brain barrier penetration. The primary amine handle allows for rapid parallel synthesis of diverse amide, sulfonamide, and amine derivatives to explore structure-activity relationships (SAR) for neurological targets.

Kinase Inhibitor Development: Heteroaromatic Scaffold for ATP-Binding Site Mimicry

The furan-isoxazole core of the compound serves as a privileged heteroaromatic scaffold for targeting the ATP-binding pocket of kinases. As demonstrated in patent literature, 3-heteroaryl-aminoisoxazole derivatives are established as kinase inhibitor pharmacophores [2]. The distinct hydrogen bonding profile of the furan ring, quantified in the Evidence Guide [3], can be exploited to achieve unique hinge-binding interactions with the kinase domain, differentiating it from thiophene or phenyl-based scaffolds and offering a potential advantage in selectivity screening.

Synthesis of Advanced Isoxazole-Containing Intermediates and Final Compounds

[5-(2-Furyl)isoxazol-3-yl]methylamine functions as a direct synthetic precursor to more complex molecules. For instance, it is a key starting material for the synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methanamine hydrochloride (CAS 1255717-94-2), a salt form with altered physicochemical properties . Its amine group can be readily reacted with carboxylic acids, acid chlorides, and isocyanates to produce a wide array of carboxamides, ureas, and other functionalized analogs, making it a versatile intermediate in multi-step organic synthesis.

Chemical Biology Probe Development for Target Identification

The free primary amine in [5-(2-Furyl)isoxazol-3-yl]methylamine serves as an essential conjugation point for attaching reporter tags (e.g., biotin, fluorophores) or affinity matrices (e.g., sepharose). This enables the compound to be used in pull-down assays or cellular imaging studies to identify and validate its biological targets, a process foundational to chemical biology. The distinct molecular complexity (Fsp3 = 0.25) relative to simpler isoxazole cores [4] provides a more advanced and relevant starting point for probe design.

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